6-Bromo-1,3-benzodioxol-5-ol

Catalog No.
S1973058
CAS No.
6941-70-4
M.F
C7H5BrO3
M. Wt
217.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-1,3-benzodioxol-5-ol

CAS Number

6941-70-4

Product Name

6-Bromo-1,3-benzodioxol-5-ol

IUPAC Name

6-bromo-1,3-benzodioxol-5-ol

Molecular Formula

C7H5BrO3

Molecular Weight

217.02 g/mol

InChI

InChI=1S/C7H5BrO3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,9H,3H2

InChI Key

TUYBCLHMZFLWRY-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C(=C2)O)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)O)Br

6-Bromo-1,3-benzodioxol-5-ol is a chemical compound characterized by its unique structure, which includes a bromine atom and a benzodioxole moiety. Its molecular formula is C7_{7}H5_{5}BrO3_{3}, and it is known for its potential applications in medicinal chemistry and organic synthesis. The compound features a hydroxyl group (-OH) at the 5-position of the benzodioxole ring, contributing to its reactivity and biological properties .

, primarily due to the presence of the hydroxyl and bromine functional groups. Key reactions include:

  • Condensation Reactions: It can act as a precursor in synthesizing chalcone derivatives through condensation with aldehydes.
  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.
  • Coupling Reactions: It has been utilized in coupling reactions to create more complex organic molecules.

Research indicates that 6-Bromo-1,3-benzodioxol-5-ol exhibits significant biological activities:

  • Antitumor Properties: It has been implicated in the development of purine-based inhibitors targeting heat shock protein 90, which plays a role in cancer progression .
  • Hormonal Activity: The compound is involved in modulating intracellular calcium levels and firing activity in luteinizing hormone-releasing hormone neurons, indicating potential roles in endocrine regulation .
  • Inhibition of Adipocyte Differentiation: It has been shown to inhibit lipid accumulation and differentiation in mature adipocytes, suggesting implications for metabolic disorders .

The synthesis of 6-Bromo-1,3-benzodioxol-5-ol can be approached through various methods:

  • Bromination of 1,3-benzodioxol-5-ol: This method involves treating 1,3-benzodioxol-5-ol with brominating agents to introduce the bromine atom at the 6-position.
  • Condensation Reactions: As noted earlier, it serves as a starting material for synthesizing other compounds through condensation with different substrates .
  • Functional Group Transformations: Various functional group transformations can be employed to modify the core structure and introduce desired functionalities.

6-Bromo-1,3-benzodioxol-5-ol finds applications across several fields:

  • Medicinal Chemistry: Its role as a precursor for developing antitumor agents highlights its significance in drug discovery.
  • Organic Synthesis: The compound is utilized as a building block for synthesizing complex organic molecules .
  • Biological Research: Its biological activities make it a subject of interest in studies related to hormonal regulation and metabolic diseases.

Studies on interaction profiles reveal that 6-Bromo-1,3-benzodioxol-5-ol interacts with various biological targets:

  • Receptor Interactions: It has been shown to recruit beta-arrestin 2 at the plasma membrane, influencing signaling pathways related to vascular contractibility and cancer progression .
  • Signal Transduction Pathways: The compound mediates rapid genomic responses through pathways like EGFR/ERK, emphasizing its role in cellular signaling dynamics .

Several compounds share structural similarities with 6-Bromo-1,3-benzodioxol-5-ol. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
1,3-BenzodioxoleLacks bromine; simpler structureFound in various natural products
SesamolContains similar benzodioxole structureKnown for antioxidant properties
6-HydroxybenzodioxoleHydroxyl group at different positionLess reactive than 6-Bromo variant
(6-Bromo-1,3-benzodioxol-5-yl)methanolMethanol derivative; retains bromineExhibits different solubility and reactivity properties

The uniqueness of 6-Bromo-1,3-benzodioxol-5-ol lies in its specific arrangement of functional groups that confer distinct biological activities and reactivity patterns not present in its analogs.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6941-70-4

Wikipedia

6-bromo-1,3-benzodioxol-5-ol

Dates

Modify: 2023-08-16

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